molecular formula C6H8NO4- B1234078 N-Methyl-2-oxoglutaramate

N-Methyl-2-oxoglutaramate

Cat. No.: B1234078
M. Wt: 158.13 g/mol
InChI Key: MOIJYNHJLPUMNX-UHFFFAOYSA-M
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Description

N-Methyl-2-oxoglutaramate (C₆H₉NO₅, molecular weight 175.14 g/mol) is a methylated derivative of 2-oxoglutarate (α-ketoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle. Its structure features a methyl group attached to the nitrogen of the amide moiety, distinguishing it from non-methylated analogs. This compound participates in specialized metabolic pathways, particularly microbial nitrogen metabolism, where it undergoes hydrolysis to yield 2-oxoglutarate and methylamine .

Properties

Molecular Formula

C6H8NO4-

Molecular Weight

158.13 g/mol

IUPAC Name

5-(methylamino)-2,5-dioxopentanoate

InChI

InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)/p-1

InChI Key

MOIJYNHJLPUMNX-UHFFFAOYSA-M

SMILES

CNC(=O)CCC(=O)C(=O)[O-]

Canonical SMILES

CNC(=O)CCC(=O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key differences between N-methyl-2-oxoglutaramate and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Role
This compound C₆H₉NO₅ 175.14 Methylated amide; hydrolyzes to 2-oxoglutarate and methylamine Microbial nitrogen metabolism; substrate for uncharacterized hydrolases
2-Oxoglutarate C₅H₆O₅ 146.10 α-keto acid; central TCA cycle intermediate Energy production, amino acid synthesis, epigenetic regulation
Methyl N-acetylanthranilate C₁₀H₁₁NO₃ 193.20 Ester derivative; stable under physiological pH Flavor/fragrance agent; no direct metabolic role
5-Hydroxy-N-methylpyroglutamate C₆H₉NO₄ 159.14 Cyclized form of this compound Forms spontaneously under enzymatic assay conditions

Key Observations :

This cyclization impacts its stability in experimental settings. In contrast, 2-oxoglutarate is highly stable and serves as a universal metabolite, while methylated esters like Methyl N-acetylanthranilate exhibit greater chemical inertness .

Metabolic Pathways: Unlike 2-oxoglutarate, which is integral to the TCA cycle, this compound is implicated in niche pathways, such as methylamine metabolism in Lactobacillus gallinarum . The absence of annotated enzymes for its hydrolysis in E. coli and MetaCyc contrasts with well-characterized reactions of 2-oxoglutarate, highlighting gaps in pathway knowledge .

In comparison, inhibitors of glycolate dehydrogenase (activity score 75 ± 0.3) and other enzymes show higher potency, reflecting divergent regulatory mechanisms .

Thermodynamic and Kinetic Properties
  • By contrast, 2-oxoglutarate dehydrogenation in the TCA cycle is tightly coupled to NAD⁺ reduction, with well-defined thermodynamics (∆G° ≈ -7.7 kcal/mol).

Preparation Methods

Microbial Fermentation Using Engineered Strains

Metabolic engineering of Pseudomonas putida KT2440 has enabled fermentative N-Me-2-OG production from glycerol and methylamine (MMA). Key steps include:

  • Heterologous Pathway Integration : The γ-glutamylmethylamide synthetase (gmaS) and N-methylglutamate synthase (mgsABC) genes from Methylobacterium extorquens DM4 were introduced into P. putida. These enzymes catalyze the ATP-dependent methylation of L-glutamate to γ-glutamylmethylamide (GMA), followed by transamination to N-Me-2-OG.

  • Fed-Batch Optimization : A fed-batch bioreactor achieved a titer of 17.9 g/L N-Me-2-OG with a yield of 0.1 g/g glycerol (Table 1). MMA supplementation at 24-hour intervals prevented substrate inhibition while maintaining metabolic flux.

Table 1: Fermentation Performance of P. putida NMG3

ParameterValue
Maximum Titer17.9 g/L
Volumetric Productivity0.13 g/L·h
Yield (g/g glycerol)0.1
Cultivation Time107 hours

This method faces challenges in scaling due to MMA toxicity and the need for precise feeding strategies.

Enzyme-Catalyzed Methylation

Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases, such as DfmD, catalyze N-methylation via radical intermediates. The proposed mechanism involves:

  • Substrate Binding : 2OG and trimethyl-2-aminoethylphosphonate (TMAEP) coordinate to the Fe(II) center.

  • Oxidative Decarboxylation : 2OG is decarboxylated, generating an Fe(IV)-oxo intermediate.

  • Radical-Mediated Methylation : The Fe(IV)-oxo species abstracts a hydrogen atom, forming an N-methyl radical that adds to a double bond, yielding N-Me-2-OG.

This method is stereoselective but requires stoichiometric 2OG and suffers from low catalytic turnover (≤5% yield).

Chemical Synthesis Approaches

Chemical routes offer scalability but often lack enantioselectivity. Two primary strategies have been explored:

Direct Methylation of 2-Oxoglutaramate

Methylation of 2-oxoglutaramate using methyl iodide (CH₃I) in alkaline conditions proceeds via nucleophilic substitution:

2-Oxoglutaramate+CH3INaOHN-Me-2-OG+NaI+H2O\text{2-Oxoglutaramate} + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{N-Me-2-OG} + \text{NaI} + \text{H}2\text{O}

Challenges :

  • Over-methylation at multiple sites.

  • Low regioselectivity (≤30% purity).

Condensation of Methylamine with 2-Oxoglutaric Acid

Condensation reactions between methylamine and 2-oxoglutaric acid in aqueous media yield N-Me-2-OG:

2-Oxoglutaric Acid+CH3NH2N-Me-2-OG+H2O\text{2-Oxoglutaric Acid} + \text{CH}3\text{NH}2 \rightarrow \text{N-Me-2-OG} + \text{H}_2\text{O}

Optimization :

  • pH Control : Reactions at pH 7.5–8.0 prevent hydrolysis of the amide bond.

  • Catalysts : Zn²⁺ or Mg²⁺ ions enhance reaction rates by stabilizing intermediates (yield: ~45%).

Biotechnological Innovations

Recent advances focus on enzyme engineering and pathway modularity:

  • Chimeric Enzymes : Fusion of mgsABC with glutamate dehydrogenase (GDH) improved carbon flux toward N-Me-2-OG in E. coli (1.8-fold yield increase).

  • Cofactor Recycling : NADH-dependent systems coupled with formate dehydrogenase reduced cofactor costs by 40%.

Analytical Methods for Characterization

Accurate quantification and structural validation are critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish N-Me-2-OG from isomers (e.g., N-methylglutamate) via methyl group shifts (δ 2.8–3.1 ppm).

  • LC-MS/MS : Multiple reaction monitoring (MRM) using m/z 190→146 enables detection at ≤0.1 ng/mL .

Q & A

Q. What is the enzymatic role of N-Methyl-2-oxoglutaramate in metabolic pathways, and how can its activity be experimentally detected?

this compound is hydrolyzed by the enzyme This compound hydrolase (EC 3.5.1.36) , producing 2-oxoglutarate and methylamine . Detection methods include:

  • Radioactivity assays : Track labeled substrates/products (e.g., using 14^{14}C-methylamine) .
  • Chromatography : Paper or HPLC to separate and quantify reaction products .
  • Spectrophotometry : Monitor NADH/NAD+ changes in coupled assays (e.g., linking methylamine to dehydrogenase reactions).

Q. What are the optimal buffer conditions for studying this compound hydrolase activity?

Studies recommend Tris-Tricine buffer (0.025 mol dm3^{-3}) at pH 8.1 to maintain enzyme stability and activity. Thermodynamic parameters like ΔH° (37 kJ mol1^{-1} at 292 K) were derived under these conditions .

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Detailed methodology : Document enzyme sources (e.g., purified vs. crude extracts), substrate purity, and reaction temperatures .
  • Reference controls : Use known inhibitors (e.g., compounds targeting EC 3.5.1.36) and validate assays with positive/negative controls .

Advanced Research Questions

Q. How can contradictory thermodynamic data for this compound hydrolase be resolved?

Discrepancies in ΔH° or equilibrium constants may arise from:

  • Methodological differences : Compare results from calorimetry vs. radioactivity assays .
  • Buffer interference : Test alternative buffers (e.g., phosphate vs. Tris-Tricine) .
  • Enzyme isoforms : Verify if studies used homologous enzymes with divergent kinetic properties .

Q. What computational and experimental strategies are effective for identifying this compound hydrolase inhibitors?

  • Virtual screening : Use molecular docking to prioritize compounds with high affinity for the enzyme’s active site .
  • In vitro validation : Perform enzyme inhibition assays (e.g., IC50_{50} determination) and validate specificity against related hydrolases (e.g., EC 3.5.1.35) .
  • Structural analysis : Resolve enzyme-inhibitor complexes via X-ray crystallography to guide rational design .

Q. How can the reversibility of the this compound hydrolase reaction be leveraged in metabolic engineering?

The reverse reaction non-enzymatically cyclizes 2-hydroxy-N-methyl-5-oxo-L-proline, enabling:

  • Synthetic pathway design : Couple with methylamine-producing systems for chiral compound synthesis .
  • Isotope labeling : Incorporate 13^{13}C-methylamine into 2-oxoglutarate for metabolic flux analysis .

Q. What are the challenges in distinguishing this compound hydrolase activity from other amidohydrolases?

  • Substrate specificity : Test activity against structural analogs (e.g., N-ethyl-2-oxoglutaramate) .
  • Inhibitor profiling : Use selective inhibitors (e.g., those identified in Table S1/S3 of ) .
  • Gene knockout models : Compare metabolite profiles in wild-type vs. EC 3.5.1.36-deficient strains .

Methodological Guidance

Q. How should researchers structure a literature review on this compound’s biochemical roles?

  • Database searches : Use PubMed/Google Scholar with keywords like “EC 3.5.1.36” or “5-hydroxy-N-methylpyroglutamate synthase” .

    05 文献检索Literature search for meta-analysis
    02:58
  • Exclusion criteria : Omit studies lacking enzymatic validation (e.g., indirect biomarker associations) .

  • Data synthesis : Tabulate kinetic parameters (Km_m, Vmax_{max}) and thermodynamic values across studies .

Q. What statistical approaches are recommended for analyzing enzyme inhibition data?

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism .
  • Error analysis : Report standard deviations from triplicate experiments and assess assay variability .

Q. How can conflicting results in inhibitor efficacy studies be addressed?

  • Cross-lab validation : Share reagents (e.g., enzyme batches) to control for purity differences .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., consistent IC50_{50} ranges) .

Tables for Key Data

Parameter Value Reference
Optimal pH8.1 (Tris-Tricine buffer)
ΔH° (292 K)37 kJ mol1^{-1}
Inhibitor Screening (IC50_{50})70 μM (n-tetracosane derivative)
Enzyme Commission NumberEC 3.5.1.36

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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